molecular formula C16H14ClNO2 B2551502 N-(2-benzoylphenyl)-2-chloropropanamide CAS No. 730950-05-7

N-(2-benzoylphenyl)-2-chloropropanamide

Cat. No.: B2551502
CAS No.: 730950-05-7
M. Wt: 287.74
InChI Key: SOVFDEUNELESDN-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It features a benzoyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide typically involves the acylation of 2-amino-benzophenone with a suitable acylating agent. One common method involves the reaction of 2-amino-benzophenone with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For instance, the acylation reaction can be performed in a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-benzoylphenyl)-2-chloropropanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)acetamide
  • N-(2-benzoylphenyl)oxalamate
  • N1, N2-bis(2-benzoylphenyl)oxalamide

Uniqueness

N-(2-benzoylphenyl)-2-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-10-6-5-9-13(14)15(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVFDEUNELESDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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